molecular formula C13H14O4 B15390472 Methyl 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-3'-carboxylate

Methyl 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-3'-carboxylate

Cat. No.: B15390472
M. Wt: 234.25 g/mol
InChI Key: MYLRKGUQBQWPMJ-UHFFFAOYSA-N
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Description

Methyl 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-3'-carboxylate is a useful research compound. Its molecular formula is C13H14O4 and its molecular weight is 234.25 g/mol. The purity is usually 95%.
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Biological Activity

Methyl 2',3'-dihydrospiro[1,3-dioxolane-2,1'-indene]-3'-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature focusing on its pharmacological properties, mechanisms of action, and therapeutic implications.

  • Molecular Formula : C13H14O4
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 760995-51-5

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, notably Staphylococcus aureus and Escherichia coli. Its Minimum Inhibitory Concentration (MIC) values suggest a promising profile for combating resistant strains like MRSA (Methicillin-resistant Staphylococcus aureus) .
  • Anticancer Properties : Studies have indicated that derivatives of the compound can inhibit the proliferation of cancer cell lines, including lung cancer cells (A549). The mechanism appears to involve apoptosis induction and cell cycle arrest .

The exact mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses have been proposed:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Induction of Apoptosis : Evidence suggests that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death.
  • Molecular Docking Studies : Computational studies have demonstrated potential binding affinities to target proteins involved in cancer progression and bacterial resistance mechanisms .

Antimicrobial Efficacy

A study conducted on various derivatives of the compound showed significant antimicrobial activity against S. aureus with an MIC as low as 0.98 μg/mL. This suggests its potential as a lead compound for developing new antibiotics aimed at resistant bacterial strains .

Anticancer Activity

In vitro studies on A549 lung cancer cells revealed that this compound significantly reduced cell viability. The compound was found to induce apoptosis through mitochondrial pathways and inhibit cell cycle progression at the G0/G1 phase .

Data Tables

Biological Activity Target Organism/Cell Line MIC (μg/mL) Notes
AntimicrobialStaphylococcus aureus0.98Effective against MRSA
AntimicrobialEscherichia coli>100Limited activity
AnticancerA549 (Lung Cancer)N/AInduces apoptosis

Properties

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

methyl spiro[1,2-dihydroindene-3,2'-1,3-dioxolane]-1-carboxylate

InChI

InChI=1S/C13H14O4/c1-15-12(14)10-8-13(16-6-7-17-13)11-5-3-2-4-9(10)11/h2-5,10H,6-8H2,1H3

InChI Key

MYLRKGUQBQWPMJ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2(C3=CC=CC=C13)OCCO2

Origin of Product

United States

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.